

Stc-15 toxicity assessment in animal models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stc-15

Cat. No.: B15607068

[Get Quote](#)

STC-15 Technical Support Center

Disclaimer: **STC-15** is an investigational compound, and detailed non-clinical toxicology data is not fully available in the public domain. The following information, including quantitative data and specific experimental protocols, is a representative guide based on standard preclinical toxicology assessments for small molecule inhibitors in oncology and the known mechanism of **STC-15**. Researchers should consult the official investigator's brochure and relevant regulatory filings for definitive data.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during in vivo toxicity assessments of **STC-15**.

Observed Issue	Potential Cause	Troubleshooting Steps
Unexpected Mortality in a Dose Cohort	1. Acute Toxicity: The dose may exceed the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The formulation vehicle may have inherent toxicity. 3. Handling Stress: Improper handling or administration technique.	1. Dose Adjustment: Immediately review dose calculations. Consider a dose de-escalation or a dose-range-finding study. 2. Vehicle Control: Ensure a vehicle-only control group is included and shows no adverse effects. 3. Technique Review: Review and standardize animal handling and dosing procedures.
Significant Body Weight Loss (>15%)	1. Systemic Toxicity: STC-15 may be causing systemic toxicity affecting appetite or metabolism. 2. Gastrointestinal (GI) Toxicity: As seen in clinical trials, STC-15 may cause GI upset. 3. Dehydration: Could be secondary to GI toxicity or other systemic effects.	1. Clinical Observations: Increase the frequency of clinical observations for signs of distress. 2. Supportive Care: Provide nutritional supplements and hydration support as per institutional guidelines. 3. Dose Reduction: Consider reducing the dose or the frequency of administration.
Skin Rash or Pruritus	1. On-Target Immune Effect: The mechanism of STC-15 involves stimulating an innate immune response, which can manifest in the skin. 2. Hypersensitivity Reaction: An allergic-type reaction to the compound or vehicle.	1. Dermatological Scoring: Implement a scoring system to quantify the severity of skin reactions. 2. Histopathology: Collect skin samples for histopathological analysis to characterize the inflammation. 3. Dose-Response: Evaluate if the severity of the skin reaction is dose-dependent.

Changes in Hematological Parameters (e.g., Thrombocytopenia)	<p>1. Myelosuppression: A potential on-target or off-target effect on hematopoietic stem cells. This has been observed in the clinical setting.</p> <p>2. Immune-Mediated Platelet Destruction: The immune-stimulating effects of STC-15 could potentially lead to this.</p>	<p>1. Complete Blood Count (CBC): Perform CBCs at multiple time points to monitor the onset and potential recovery.</p> <p>2. Bone Marrow Analysis: In terminal studies, collect bone marrow for cytological and histopathological examination.</p> <p>3. Coagulation Parameters: Assess coagulation profiles to understand the functional consequence of low platelet counts.</p>
--	---	--

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **STC-15** and how might it relate to potential toxicities?

A1: **STC-15** is a first-in-class, orally bioavailable small molecule inhibitor of METTL3, an RNA methyltransferase.[1][2][3] By inhibiting METTL3, **STC-15** prevents the N6-methyladenosine (m6A) modification of RNA, leading to the accumulation of double-stranded RNA (dsRNA) in cells.[1][2] This accumulation triggers an innate immune response through the activation of interferon signaling pathways.[4] Consequently, potential on-target toxicities may be immune-related, such as inflammation in various organs, skin reactions, and changes in immune cell populations.

Q2: What are the known pharmacokinetic properties of **STC-15** in animal models?

A2: Limited pharmacokinetic data has been published. In preclinical studies, **STC-15** has shown oral bioavailability.[5] A study reported the following parameters after a 3 mg/kg oral dose:

- In rats: a half-life of 3.6 hours and a maximum concentration (C_{max}) of 241 nM.[5]
- In beagle dogs: a half-life of 5.6 hours and a C_{max} of 414 nM.[5]

Q3: Has **STC-15** shown any anti-tumor efficacy in animal models without overt toxicity?

A3: Yes, in the MC38 syngeneic mouse model of colorectal cancer, **STC-15** demonstrated tumor reduction without causing relevant changes in the body weight of the animals, suggesting a favorable therapeutic index in this model.[\[5\]](#)

Q4: What adverse events have been observed in the Phase 1 clinical trial of **STC-15** that might be relevant for preclinical monitoring?

A4: The Phase 1 trial (NCT05584111) in patients with advanced malignancies has shown that **STC-15** is generally well-tolerated.[\[1\]](#) Manageable adverse events included hematological effects (primarily thrombocytopenia), skin reactions (pruritus and rash), and gastrointestinal issues (nausea, vomiting, and diarrhea).[\[6\]](#) These findings can guide researchers to pay close attention to these parameters in animal studies.

Quantitative Toxicity Data

The following tables summarize representative quantitative data from hypothetical toxicology studies.

Table 1: Single-Dose Acute Toxicity

Species	Route of Administration	Vehicle	Dose Range (mg/kg)	Key Findings	Estimated MTD (mg/kg)
Sprague-Dawley Rat	Oral (gavage)	0.5% Methylcellulose	50 - 1000	Dose-dependent sedation and lethargy at \geq 500 mg/kg. No mortality.	> 1000
Beagle Dog	Oral (capsule)	Gelatin Capsule	25 - 500	Emesis observed at \geq 100 mg/kg within 2 hours of dosing. No other significant clinical signs.	> 500

Table 2: Repeated-Dose Toxicity (28-Day Study)

Species	Route	Doses (mg/kg/day)	NOAEL (mg/kg/day)	Target Organs of Toxicity	Key Findings
Sprague- Dawley Rat	Oral	20, 60, 180	20	Skin, Hematopoietic System, Liver	Dose- dependent dermatitis, mild regenerative anemia, and minimal centrilobular hepatocyte hypertrophy at ≥ 60 mg/kg.
Beagle Dog	Oral	10, 30, 90	10	GI Tract, Hematopoietic System, Skin	Emesis, diarrhea, dose- dependent thrombocytopenia, and skin rashes at ≥ 30 mg/kg.

Table 3: Safety Pharmacology Assessment

Study Type	Species	Key Findings
Cardiovascular (hERG)	In vitro	No significant inhibition at concentrations up to 10 μ M.
Cardiovascular	Beagle Dog (Telemetry)	No clinically significant effects on heart rate, blood pressure, or ECG parameters at doses up to 90 mg/kg.
Respiratory	Rat (Plethysmography)	No adverse effects on respiratory rate or tidal volume at doses up to 180 mg/kg.
Central Nervous System	Rat (Irwin Screen)	No significant effects on neurobehavioral parameters at doses up to 180 mg/kg.

Experimental Protocols

Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats

- Test System: Sprague-Dawley rats (10/sex/group).
- Dose Levels: 0 (vehicle), 20, 60, and 180 mg/kg/day.
- Administration: Once daily via oral gavage.
- Observations:
 - Mortality and Morbidity: Twice daily.
 - Clinical Signs: Daily.
 - Body Weight and Food Consumption: Weekly.
 - Ophthalmology: Pre-study and at termination.
 - Clinical Pathology (Hematology, Coagulation, Serum Chemistry): Day 29.

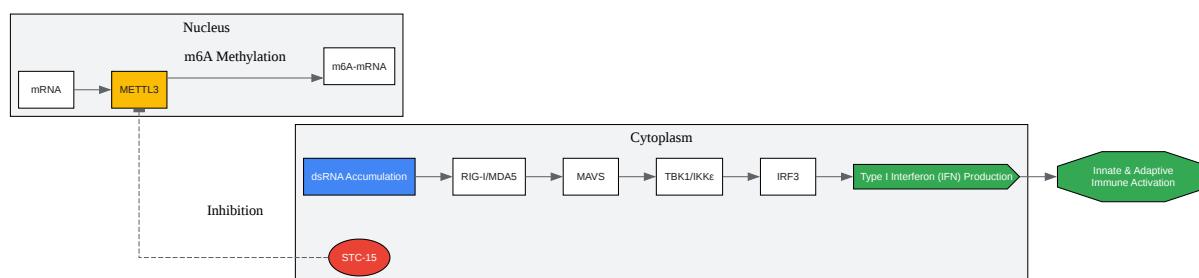
- Terminal Procedures:
 - Necropsy: Full gross pathological examination.
 - Organ Weights: Adrenals, brain, heart, kidneys, liver, spleen, testes, thymus.
 - Histopathology: Comprehensive list of tissues collected and preserved. Microscopic examination of all tissues from control and high-dose groups, and any gross lesions from all groups.

Protocol 2: In Vivo Micronucleus Assay in Rat Bone Marrow

- Test System: Sprague-Dawley rats (5/sex/group).
- Dose Levels: Vehicle control, and three dose levels up to the MTD.
- Administration: A single oral gavage.
- Sample Collection: Bone marrow harvested at 24 and 48 hours post-dose.
- Analysis: Femurs are flushed, and bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.
- Positive Control: A known mutagen (e.g., cyclophosphamide) is run concurrently.

Visualizations

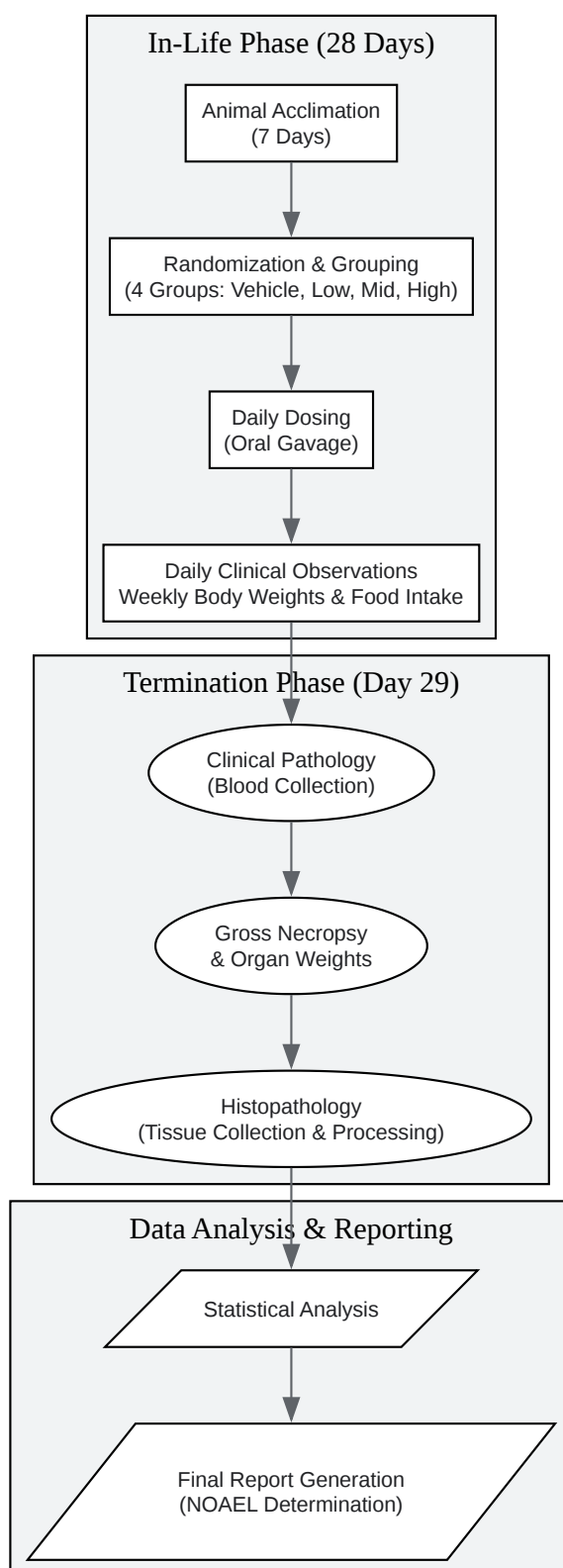
Signaling Pathway of **STC-15**



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **STC-15** leading to immune activation.

Experimental Workflow for a 28-Day Toxicity Study



[Click to download full resolution via product page](#)

Caption: Workflow for a standard 28-day rodent toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. targetedonc.com [targetedonc.com]
- 2. Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. | Semantic Scholar [semanticscholar.org]
- 5. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 6. Phase 1 dose escalation and cohort expansion study evaluating safety, PK, PD and clinical activity of STC-15, a METTL-3 inhibitor, in patients with advanced malignancies, Jun 2024, ASCO Annual Meeting 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- To cite this document: BenchChem. [Stc-15 toxicity assessment in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607068#stc-15-toxicity-assessment-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com